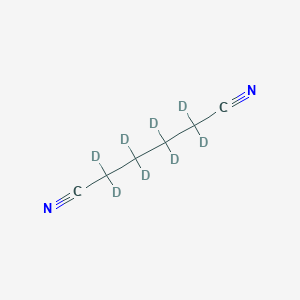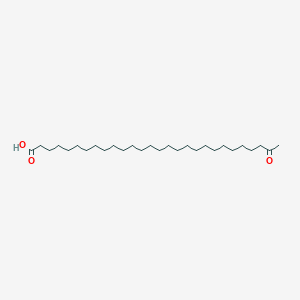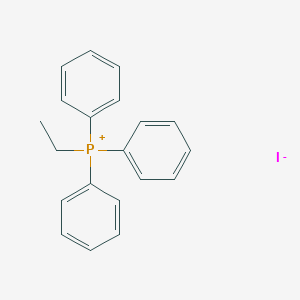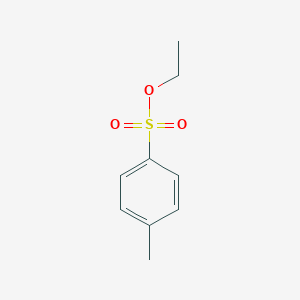![molecular formula C12H18F3NO7S B128731 Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate CAS No. 222727-37-9](/img/structure/B128731.png)
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with tert-butyloxycarbonylamino and trifluoromethanesulfonyloxy groups, as well as a carboxylic acid methyl ester moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and analytical purposes.
Métodos De Preparación
The synthesis of Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction involving suitable alkenes.
Introduction of the tert-Butyloxycarbonylamino Group: This step involves the protection of an amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Trifluoromethanesulfonyloxy Group: The trifluoromethanesulfonyloxy group can be introduced using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Análisis De Reacciones Químicas
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyloxy group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the ester and amide functional groups, using reagents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, including covalent bonding with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Methyl 1-(Boc-amino)-3-[[(trifluoromethyl)sulfonyl]oxy]cyclobutanecarboxylate can be compared with other similar compounds, such as:
1-(tert-Butyloxycarbonylamino)-3-chlorocyclobutane-1-carboxylic acid methyl ester: This compound has a chloro group instead of a trifluoromethanesulfonyloxy group, which affects its reactivity and applications.
1-(tert-Butyloxycarbonylamino)-3-bromocyclobutane-1-carboxylic acid methyl ester: The presence of a bromo group imparts different chemical properties compared to the trifluoromethanesulfonyloxy group.
1-(tert-Butyloxycarbonylamino)-3-iodocyclobutane-1-carboxylic acid methyl ester: The iodo group provides unique reactivity patterns, making this compound useful for specific synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of scientific research applications.
Propiedades
Número CAS |
222727-37-9 |
|---|---|
Fórmula molecular |
C12H18F3NO7S |
Peso molecular |
377.34 g/mol |
Nombre IUPAC |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethylsulfonyloxy)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO7S/c1-10(2,3)22-9(18)16-11(8(17)21-4)5-7(6-11)23-24(19,20)12(13,14)15/h7H,5-6H2,1-4H3,(H,16,18) |
Clave InChI |
BXNRCFVXPOKXQF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CC(C1)OS(=O)(=O)C(F)(F)F)C(=O)OC |
Sinónimos |
cis-1-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutanecarboxylic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



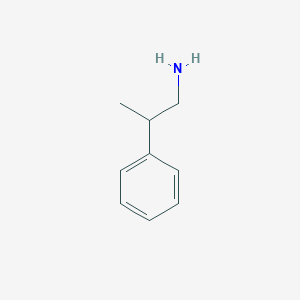
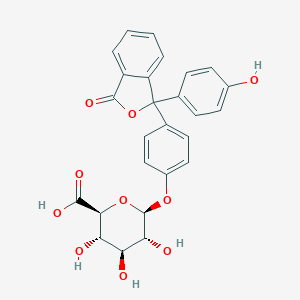

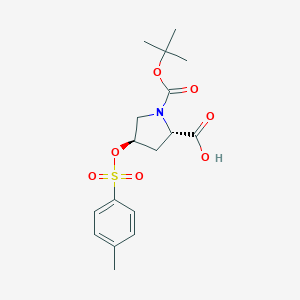

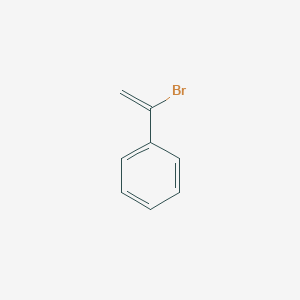
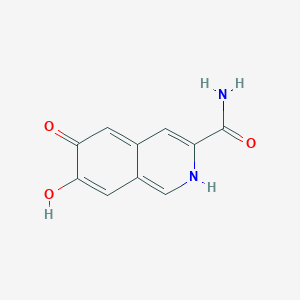
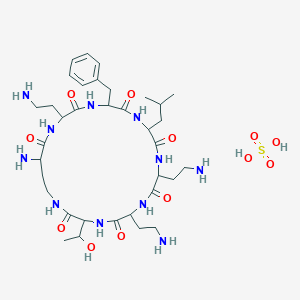
![1,2,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B128689.png)
